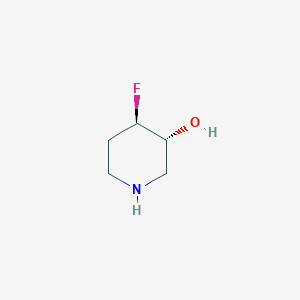

(3R,4R)-rel-4-Fluoropiperidin-3-ol

CAS No.: 955082-94-7

Cat. No.: VC4793773

Molecular Formula: C5H10FNO

Molecular Weight: 119.139

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955082-94-7 |

|---|---|

| Molecular Formula | C5H10FNO |

| Molecular Weight | 119.139 |

| IUPAC Name | (3R,4R)-4-fluoropiperidin-3-ol |

| Standard InChI | InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |

| Standard InChI Key | CJAXOFJRWIZALN-WHFBIAKZSA-N |

| SMILES | C1CNCC(C1F)O |

Introduction

(3R,4R)-rel-4-Fluoropiperidin-3-ol is a chiral organic compound featuring a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. This compound is characterized by the presence of a fluorine atom at the fourth carbon and a hydroxyl group at the third carbon. The specific stereochemistry indicated by the (3R,4R) configuration suggests that it has distinct spatial arrangements that can influence its chemical behavior and biological activity.

Synthesis Methods

The synthesis of (3R,4R)-rel-4-Fluoropiperidin-3-ol typically involves several key steps, including:

-

Fluorination: Introducing a fluorine atom into the piperidine ring.

-

Hydroxylation: Adding a hydroxyl group to the third carbon.

-

Stereochemical Control: Ensuring the correct stereochemistry through controlled reaction conditions.

Biological Activity

Research indicates that (3R,4R)-rel-4-Fluoropiperidin-3-ol exhibits notable biological activity, particularly in interactions with biological targets. The fluorine atom enhances binding affinity and selectivity towards molecular targets, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Several compounds share structural similarities with (3R,4R)-rel-4-Fluoropiperidin-3-ol, each exhibiting unique properties:

Applications in Medicinal Chemistry

The compound's unique structure and properties make it a potential candidate for drug development, particularly in areas where specific receptor interactions are crucial. Ongoing research aims to elucidate the specific pathways affected by this compound, contributing to its development as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume